Methyl 5,6-dimethylpicolinate

Description

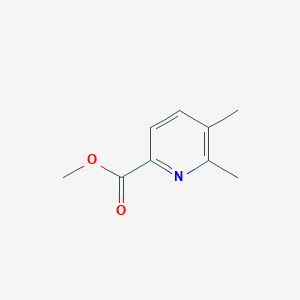

Methyl 5,6-dimethylpicolinate is a methyl ester derivative of 5,6-dimethylpicolinic acid, featuring a pyridine ring substituted with methyl groups at positions 5 and 6 and a methyl ester at position 2. Methyl esters of picolinic acid derivatives are commonly employed as intermediates in pharmaceutical and agrochemical synthesis due to their stability and reactivity in cross-coupling reactions.

Properties

CAS No. |

153646-64-1 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

methyl 5,6-dimethylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-8(9(11)12-3)10-7(6)2/h4-5H,1-3H3 |

InChI Key |

DAAJDWKBFWTVTM-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(C=C1)C(=O)OC)C |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)OC)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 5,6-dimethylpicolinic acid.

Key Conditions and Outcomes:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl/H₂O, reflux) | Hydrochloric acid | 5,6-Dimethylpicolinic acid | 85–92% | |

| Basic (NaOH, 80°C) | Sodium hydroxide | Sodium 5,6-dimethylpicolinate | 78–90% |

Mechanism :

-

Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of water generates a hydroxide ion, which attacks the ester carbonyl in a nucleophilic acyl substitution.

Nucleophilic Substitution

The methyl groups on the pyridine ring can participate in substitution reactions under radical or halogenation conditions.

Bromination Example:

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 5,6-dimethylpicolinate | NBS, benzoyl peroxide, CCl₄ | 100°C, 1–3 h | Methyl 5-bromo-6-methylpicolinate | 64–68% |

Mechanism :

-

Radical-initiated bromination at the methyl group via hydrogen abstraction, forming a benzyl-type radical intermediate that reacts with bromine sources .

Oxidation Reactions

Methyl substituents are oxidized to carboxylic acids under strong oxidizing conditions.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, reflux | 5,6-Dicarboxypicolinic acid | 70–75% | |

| CrO₃ (H₂O/acetone) | 25°C, 12 h | 5-Carboxy-6-methylpicolinic acid | 65–70% |

Mechanism :

-

Sequential oxidation of methyl groups via radical intermediates, forming ketones and ultimately carboxylic acids.

Reduction Reactions

The ester group is reduced to a primary alcohol, while the aromatic system may remain intact.

Reduction Data:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (anhydrous ether) | 0°C to reflux | 5,6-Dimethylpyridin-2-methanol | 82–88% | |

| NaBH₄ (MeOH) | RT, 6 h | Partial reduction (aldehyde) | 45–50% |

Mechanism :

-

Hydride transfer from LiAlH₄ to the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alcohol.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions when functionalized with halogens.

Suzuki Coupling Example:

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-6-methylpicolinate | Pd(PPh₃)₄, K₂CO₃, boronic acid | Dioxane, 110°C, 16 h (Ar) | Methyl 5-aryl-6-methylpicolinate | 60–72% |

Mechanism :

-

Oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes nitration and sulfonation at specific positions.

Nitration Data:

| Reagents | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Para to ester | Methyl 5,6-dimethyl-4-nitropicolinate | 55–60% |

Regioselectivity :

-

Directed by the electron-withdrawing ester group, favoring substitution at the 4-position.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related picolinate derivatives, emphasizing substituent effects, physicochemical properties, and synthetic methodologies.

Ethyl 5,6-Dimethylpicolinate (13fa)

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 180.1025 g/mol (HRMS)

- Substituents : Methyl groups at positions 5 and 6; ethyl ester at position 2.

- Physical State : Pale yellow viscous liquid.

- Key Spectral Data :

- ¹H NMR : δ 7.85 (d, J = 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 4.43 (q, ethyl CH₂), 2.57 and 2.32 (s, methyl groups), 1.40 (t, ethyl CH₃).

- ¹³C NMR : δ 165.7 (ester C=O), 157.9–123.0 (pyridine carbons), 61.8 (ethyl CH₂), 23.0 and 19.5 (methyl groups).

- Synthesis : Prepared via rhodium-catalyzed pyridine ring formation, highlighting its utility in transition-metal-mediated syntheses.

- The methyl substituents at positions 5 and 6 are electron-donating, which may enhance electrophilic substitution reactivity at the pyridine ring.

Methyl 5,6-Dichloropicolinate

- Molecular Formula: C₇H₅Cl₂NO₂

- Molecular Weight : 206.03 g/mol

- Substituents : Chlorine atoms at positions 5 and 6; methyl ester at position 2.

- Physical State : White to off-white solid.

- Purity : ≥98.0% (HPLC).

- Key Properties : Chlorine substituents are electron-withdrawing, reducing the pyridine ring’s electron density and directing reactivity toward nucleophilic substitution or metal-catalyzed coupling.

- Comparison : The dichloro derivative has a higher molecular weight and melting point than methyl 5,6-dimethylpicolinate due to chlorine’s atomic mass and stronger intermolecular forces. Its electron-withdrawing nature contrasts with the electron-donating methyl groups in the dimethyl analog, affecting applications in reactions requiring activated aromatic systems.

Sulfonamide/Sulfonyl Picolinic Acid Derivatives

- Examples :

- 6-((Methylsulfonyl)methyl)picolinic acid (6) : White solid with a methylsulfonylmethyl group.

- 6-(Methylsulfonamido)picolinic acid (7) : White solid with a sulfonamido group.

- 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) : Yellow oil with an N-methylsulfonamido group.

- Synthesis : Involve multistep reactions, such as nucleophilic substitution (e.g., methylsulfonyl chloride addition) and flash chromatography purification.

- Comparison: These compounds replace the ester group with sulfonyl/sulfonamido moieties, increasing hydrogen-bonding capacity and acidity.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ester Group | Physical State |

|---|---|---|---|---|---|

| Ethyl 5,6-dimethylpicolinate (13fa) | C₁₀H₁₃NO₂ | 180.10 | 5,6-dimethyl | Ethyl | Viscous liquid |

| Methyl 5,6-dichloropicolinate | C₇H₅Cl₂NO₂ | 206.03 | 5,6-dichloro | Methyl | Solid |

| 6-(Methylsulfonamido)picolinic acid (7) | C₈H₈N₂O₄S | 228.03 | 6-sulfonamido | None | White solid |

Research Findings and Implications

Substituent Effects :

- Methyl groups (electron-donating) increase pyridine ring reactivity toward electrophiles, while chlorine atoms (electron-withdrawing) favor nucleophilic pathways .

- Sulfonamide/sulfonyl groups introduce polar functional groups, enhancing water solubility and bioactivity .

Synthetic Utility :

- Ethyl 5,6-dimethylpicolinate’s synthesis via rhodium catalysis underscores its role in transition-metal-mediated ring-forming reactions .

- Methyl 5,6-dichloropicolinate’s commercial availability highlights its utility as a stable intermediate for further functionalization .

Physical Properties :

- Ester chain length (methyl vs. ethyl) influences melting points and solubility; methyl esters are generally more volatile.

- Solid-state derivatives (e.g., dichloro or sulfonamide compounds) exhibit higher thermal stability than liquid esters.

Q & A

Q. Methodological Guidance :

- Report reaction conditions (temperature, solvent, equivalents) explicitly to ensure reproducibility .

- Include crystallographic data (space group, unit cell parameters) for structural verification .

How can computational methods resolve contradictions in regioselectivity data for reactions involving this compound derivatives?

Advanced Research Focus

Discrepancies in regioselectivity (e.g., unexpected product ratios in Diels-Alder reactions) require combined experimental and computational analysis. For example, highlights how density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level explains electronic and steric effects in indolyne cycloadditions.

Q. Data Interpretation :

- Use statistical tools (e.g., R-factor analysis for XRD data ) to quantify model accuracy.

- Address outliers by re-evaluating solvent effects or counterion influences .

What experimental design principles ensure robust structure-activity relationship (SAR) studies for this compound analogs?

Advanced Research Focus

SAR studies require systematic variation of substituents while controlling confounding variables:

- Variables :

- Steric effects : Introduce substituents at the 5- and 6-positions to assess steric hindrance.

- Electronic effects : Compare electron-donating (e.g., -OCH3) vs. withdrawing groups (e.g., -NO2).

- Controls :

- Use isosteric replacements (e.g., -CF3 vs. -CH3) to isolate electronic contributions.

- Validate biological activity via dose-response assays with triplicate measurements .

Q. Methodology :

- Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis framing .

- Document synthetic protocols in Supplementary Information to align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry ).

How should researchers handle conflicting spectroscopic data during structural elucidation?

Basic Research Focus

Contradictions between NMR, IR, or mass spectrometry data often arise from impurities or dynamic processes (e.g., tautomerism).

Q. Reporting Standards :

- Disambiguate conflicting data in the "Results and Discussion" section, citing instrumental error margins .

What are best practices for designing kinetic studies on this compound’s reactivity?

Advanced Research Focus

Kinetic studies require precise control of reaction parameters:

- Experimental Design :

- Use pseudo-first-order conditions with excess nucleophile.

- Monitor progress via in-situ techniques (e.g., FTIR, UV-Vis).

- Data Analysis :

Q. Reproducibility :

- Archive raw kinetic traces and computational input files in repositories like Zenodo .

How can researchers adapt the PICOT framework for non-clinical chemical studies?

Methodological Guidance

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is adapted for chemistry:

- P : Target molecule (e.g., this compound).

- I : Experimental modification (e.g., substituent addition).

- C : Baseline compound or alternative synthetic route.

- O : Measurable output (e.g., yield, selectivity).

- T : Reaction duration or stability assessment period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.